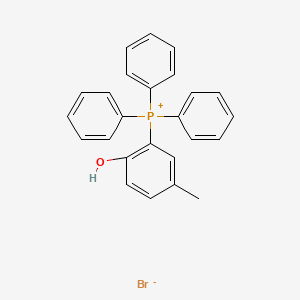

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide

Description

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a 2-hydroxy-5-methylphenyl group. Its molecular formula is C25H22OPBr (calculated molecular weight: 425.32 g/mol), and its structure includes a hydroxyl group at the ortho position and a methyl group at the para position of the aromatic ring . This compound is of interest in medicinal chemistry due to the triphenylphosphonium moiety’s ability to target mitochondria, a property exploited in cytotoxic agents .

Properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.BrH/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMADQLMOHZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005487-65-8 | |

| Record name | (2-Hydroxy-5-methylphenyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-hydroxy-5-methylphenyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like iodide or chloride ions are used under mild conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Mitochondrial Targeting

One of the primary applications of MeTAPS-Br is in the targeted delivery of drugs to mitochondria. Mitochondria are crucial for energy production and are involved in various metabolic processes. The triphenylphosphonium moiety enhances the accumulation of compounds within mitochondria due to the negative membrane potential across the mitochondrial membrane.

- Mechanism: The lipophilic nature of triphenylphosphonium allows it to cross cellular membranes efficiently and accumulate within mitochondria, where it can exert therapeutic effects or act as a probe for mitochondrial studies .

- Therapeutic Potential: Compounds modified with TPP have shown promise in treating conditions such as cancer and neurodegenerative diseases by selectively targeting mitochondrial dysfunctions associated with these diseases .

Organic Synthesis

MeTAPS-Br serves as a valuable reagent in organic synthesis, particularly in regioselective acylation reactions.

- Catalytic Role: It has been utilized as a catalyst for acylation reactions involving alcohols, showcasing its ability to facilitate the formation of esters efficiently. For example, it can catalyze the reaction between 1-phenylethane-1,2-diol and isobutyric anhydride to produce specific acylated products .

| Reaction Component | Role |

|---|---|

| MeTAPS-Br | Catalyst |

| 1-Phenylethane-1,2-diol | Substrate |

| Isobutyric anhydride | Acylating agent |

This catalytic property allows for the selective modification of hydroxyl groups in complex organic molecules, which is essential in pharmaceutical chemistry for drug development.

Flame Retardant Applications

Recent studies have explored the use of phosphonium compounds like MeTAPS-Br as flame retardants in plastics. This application is particularly relevant given the increasing demand for materials that meet safety standards regarding flammability.

- Synergistic Effects: When used in combination with other flame retardants, MeTAPS-Br can enhance the overall effectiveness of flame retardant formulations, contributing to safer plastic materials .

Mitochondrial Probes

A study highlighted the use of TPP-conjugated compounds as mitochondrial probes. These compounds demonstrated significant accumulation within mitochondria, allowing researchers to monitor mitochondrial function and investigate potential therapeutic interventions for diseases linked to mitochondrial dysfunction .

Regioselective Acylation

In synthetic chemistry applications, MeTAPS-Br was employed successfully to achieve high regioselectivity in acylation reactions. The study reported a reaction yield of 73% for the desired product, demonstrating its efficacy as a catalytic agent in organic synthesis .

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and cellular structures. In biological systems, it targets the mitochondria, disrupting their function and leading to cell death. This property is particularly useful in cancer research and antiparasitic treatments.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide with analogous compounds:

Key Observations :

- Substituent Effects : Aromatic substituents (e.g., hydroxy-methylphenyl) increase molecular weight and polarity compared to alkyl groups (e.g., methyl or octyl). Bulky substituents like cyclohexenyl-pentadienyl reduce solubility but may enhance specificity in organic reactions .

- Melting Points : Alkyl derivatives (e.g., methyl or octyl) exhibit lower melting points than aryl-substituted analogs due to reduced π-π stacking interactions .

Biological Activity

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in cancer research and cellular imaging. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the presence of a triphenylphosphonium group, which enhances its ability to penetrate cellular membranes, particularly mitochondrial membranes. This property is crucial for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial targets. The triphenylphosphonium moiety facilitates the accumulation of the compound in mitochondria due to its positive charge and hydrophobic character. This accumulation can disrupt mitochondrial function, leading to apoptosis in cancer cells.

Key Mechanisms:

- Mitochondrial Membrane Potential Disruption : The compound induces depolarization of the mitochondrial membrane, which is a precursor to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, contributing to cell death mechanisms.

- Inhibition of ATP Synthesis : By affecting the respiratory chain complexes in mitochondria, it reduces ATP production, further promoting cell death in cancer cells.

Antiproliferative Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from research studies:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induces apoptosis via mitochondrial dysfunction |

| T-47D (Breast) | 8.3 | Significant growth inhibition |

| HeLa (Cervical) | 12.1 | Inhibits cell proliferation |

| PC-3 (Prostate) | 15.0 | Induces G1/S phase arrest and apoptosis |

These findings indicate that the compound selectively targets cancer cells while exhibiting lower toxicity towards non-cancerous cells.

Cellular Imaging and Targeted Delivery

The compound has also been investigated for its potential in cellular imaging due to its ability to localize within mitochondria. This characteristic allows it to be used as a probe for studying mitochondrial dynamics and functions in live cells.

Research Findings

- Cytotoxicity Studies : A study demonstrated that the compound showed cytotoxicity against T-47D breast carcinoma cells with an IC50 value of 8.3 µM, indicating strong antiproliferative activity .

- Mechanistic Insights : Research indicated that the mechanism involves mitochondrial depolarization and increased ROS production, leading to apoptosis .

- Comparative Analysis : In a comparative study with other triphenylphosphonium derivatives, this compound exhibited superior selectivity towards cancer cells over non-malignant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.